N-(4-bromopyridin-2-yl)-2-methylpropanamide
Description
Structural Characterization
Crystallographic Analysis and Molecular Geometry
While direct crystallographic data for this compound is limited, insights can be drawn from related brominated pyridine derivatives. For example, tris[(6-bromopyridin-2-yl)methyl]amine exhibits trigonal pyramidal geometry around the central nitrogen, with C–Br bond lengths of ~1.90 Å. By analogy, N-(4-bromopyridin-2-yl)-2-methylpropanamide likely adopts a similar geometry, with the pyridine ring planar and the amide group forming a trans configuration due to resonance stabilization. The bromine atom at the 4-position introduces steric and electronic effects, potentially influencing intermolecular interactions such as halogen bonding or π–π stacking.
Spectroscopic Identification Techniques
Nuclear Magnetic Resonance (NMR) Spectral Signatures
¹H NMR :
- Pyridine protons : Downfield shifts due to electron-withdrawing bromine. The H3 proton (meta to Br) appears as a triplet (~8.5 ppm), while H5 (para) resonates as a doublet (~8.2 ppm).
- Amide NH : Broad singlet at ~7.5 ppm (exchange with D₂O).
- Methylpropanamide group :
- CH₃ (tertiary): Singlet at ~1.2 ppm.
- CH₃ (secondary): Multiplet at ~1.5 ppm.
¹³C NMR :
- C=O : ~168 ppm.
- Pyridine carbons : C2 (branched to N) ~155 ppm, C4 (Br-substituted) ~127 ppm.
Infrared (IR) Vibrational Mode Assignments
Key IR peaks:
| Functional Group | Wavenumber (cm⁻¹) | Assignment |
|---|---|---|
| C=O (amide I) | 1640–1680 | Symmetric stretching |
| N–H (amide II) | 1550–1600 | Bending vibration |
| C–Br | 600–650 | Stretching |
| Pyridine C=C | 1450–1600 | Aromatic ring vibrations |
Amide I bands are influenced by resonance stabilization, typically appearing at lower frequencies compared to aliphatic amides.
Mass Spectrometric Fragmentation Patterns
Key fragments :
Computational Chemistry Approaches
Density Functional Theory (DFT) Calculations
DFT studies (B3LYP functional) predict:
- Molecular geometry : Planar pyridine ring with a dihedral angle of ~0° between the amide and pyridine planes.
- Electronic structure : HOMO localized on the pyridine π-system, LUMO on the amide C=O. The bromine atom polarizes the π-electron density, lowering HOMO energy.
Molecular Orbital Analysis and Charge Distribution
- Charge distribution :
- Bromine : Partially negative (δ⁻) due to electronegativity.
- Amide nitrogen : Partially positive (δ⁺) from resonance.
- Molecular orbitals : The amide’s lone pair participates in resonance, stabilizing the pyridine ring.
Conformational Stability Studies
Conformational analysis reveals:
- Lowest-energy conformer : Amide group anti to the pyridine ring.
- Energy barriers : Rotational barriers around the C–N amide bond exceed 15 kcal/mol due to resonance stabilization.
- Steric effects : The 2-methylpropanamide group minimizes steric clashes with the pyridine ring.
Properties
IUPAC Name |
N-(4-bromopyridin-2-yl)-2-methylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O/c1-6(2)9(13)12-8-5-7(10)3-4-11-8/h3-6H,1-2H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYRRMFXIRVFLFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NC=CC(=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of the 4-Bromopyridin-2-yl Intermediate
The critical intermediate for the synthesis of N-(4-bromopyridin-2-yl)-2-methylpropanamide is 2-methyl-4-bromopyridine or closely related 4-bromopyridin-2-yl derivatives. The preparation of 2-methyl-4-bromopyridine is well-documented in multiple patents, which outline a multi-step synthetic route:
Multi-step Synthesis of 2-Methyl-4-bromopyridine
The synthesis generally involves three main steps:
| Step | Description | Key Reagents and Conditions | Yield (%) |
|---|---|---|---|
| 1 | Formation of 2-methyl-4-nitropyridine via condensation and decarboxylation | Diethyl malonate reacts with alkali metal (e.g., sodium or potassium) to form a salt, followed by condensation with 2-chloro-4-nitropyridine in toluene; acid-catalyzed decarboxylation | ~95% |
| 2 | Catalytic hydrogenation of 2-methyl-4-nitropyridine to 2-methyl-4-aminopyridine | Pd/C catalyst, methanol solvent, hydrogen pressure 0.5 MPa, temperature 20-40°C, 15 hours, autoclave | 94-95% |
| 3 | Bromination of 2-methyl-4-aminopyridine to 2-methyl-4-bromopyridine | Acid salt formation with HBr, cooled to -10 to 0°C, slow addition of bromine, sodium nitrite added dropwise, pH adjusted to alkaline (~9) with NaOH, extraction with ethyl acetate | 95% |
This method is noted for mild reaction conditions, ease of operation, and suitability for industrial scale-up due to high yields and simple post-processing.
Formation of this compound
Once the 4-bromopyridin-2-yl intermediate is obtained, the next key step is amide bond formation with 2-methylpropanoyl chloride (isobutyryl chloride). The typical preparation involves:
- Reacting 4-bromopyridin-2-yl carboxylic acid or its derivative with 2-methylpropanoyl chloride.
- Using a base such as triethylamine to neutralize the generated hydrochloric acid.
- Conducting the reaction under reflux conditions to promote amide bond formation.
This process yields this compound with good purity and yield.
Industrial Production Considerations
For industrial scale synthesis, continuous flow reactors and automated systems are often employed to enhance yield, purity, and reproducibility. Key parameters controlled include:
- Temperature and pressure during hydrogenation and bromination steps.
- Precise stoichiometric control of reagents.
- Efficient extraction and purification steps to minimize impurities.
Such process optimization ensures cost-effective production with high throughput and consistent quality.
Summary Table of Preparation Methods
| Stage | Reaction | Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Condensation & decarboxylation | Diethyl malonate, Na/K, 2-chloro-4-nitropyridine, toluene, HCl | 90-120°C, reflux, acid workup | ~95 | Formation of 2-methyl-4-nitropyridine |
| 2 | Catalytic hydrogenation | 2-methyl-4-nitropyridine, Pd/C, H2, MeOH | 0.5 MPa H2, 20-40°C, 15 h | 94-95 | Conversion to 2-methyl-4-aminopyridine |
| 3 | Bromination | 2-methyl-4-aminopyridine, HBr, Br2, NaNO2, NaOH | -10 to 0°C, alkaline pH adjustment | 95 | Formation of 2-methyl-4-bromopyridine |
| 4 | Amide formation | 4-bromopyridin-2-yl acid derivative, 2-methylpropanoyl chloride, triethylamine | Reflux, base neutralization | Not specified | Formation of this compound |
Research Findings and Notes
- The use of Pd/C catalysis under mild hydrogen pressure and temperature ensures selective reduction of the nitro group without affecting the pyridine ring.
- Bromination via diazotization and electrophilic substitution on the amino-pyridine intermediate is highly efficient and controllable at low temperatures to prevent side reactions.
- The amide bond formation step is a classical acylation reaction, with triethylamine serving as an acid scavenger to drive the reaction to completion.
- Industrial processes favor continuous flow to improve reaction control and scalability.
- The overall synthetic route provides high yields (>90%) at each step, making it suitable for commercial production.
Chemical Reactions Analysis
Types of Reactions: N-(4-bromopyridin-2-yl)-2-methylpropanamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position of the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the amide group can lead to the formation of corresponding amines.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed:
Substitution Reactions: Formation of substituted pyridine derivatives.
Oxidation Reactions: Formation of N-oxides or other oxidized products.
Reduction Reactions: Formation of corresponding amines.
Scientific Research Applications
Chemistry: N-(4-bromopyridin-2-yl)-2-methylpropanamide is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is utilized in the study of enzyme inhibitors and receptor modulators. Its derivatives have shown potential in modulating biological pathways and inhibiting specific enzymes.
Medicine: The compound and its derivatives are investigated for their potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities. They are also explored as potential drug candidates for various diseases.
Industry: In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(4-bromopyridin-2-yl)-2-methylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and modulating biochemical pathways. In receptor-mediated pathways, it can act as an agonist or antagonist, influencing cellular signaling and physiological responses.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The propanamide scaffold is highly versatile, with modifications on the pyridine ring, aromatic substituents, or the propanamide chain influencing physicochemical properties and applications. Key analogs include:
(a) N-(4-Cyano-3-(trifluoromethyl)phenyl)-3-((4-fluorophenyl)thio)-2-hydroxy-2-methylpropanamide (8a)
- Substituents: Cyano, trifluoromethyl, thioether, and hydroxyl groups.
- Synthesis : Prepared via nucleophilic substitution and characterized by HR-MS and NMR .
- Application : Part of PROTACs (Proteolysis-Targeting Chimeras) designed for androgen receptor degradation. The electron-withdrawing CF₃ and thioether groups enhance binding specificity .
(b) Propanamide, 2-bromo-2-methyl-N-[(4-methylphenyl)sulfonyl]-N-2-propynyl (CAS: 154139-29-4)
- Substituents : Bromo, sulfonyl, and propynyl groups.
- Molecular Formula: C₁₄H₁₆BrNO₃S (MW: 358.256 g/mol).
- Application : Serves as a synthetic intermediate, where the sulfonyl group improves stability, and the propynyl moiety enables click chemistry .
(c) N-(4-benzoylphenyl)-2-methylpropanamide (CAS: 118059-80-6)
- Substituents : Benzoyl and methyl groups.
- Molecular Formula: C₁₇H₁₇NO₂ (MW: 267.33 g/mol).
(d) N-(4-bromopyridin-2-yl)-3-(2,5-dimethoxyphenyl)propanamide (21)
Biological Activity
N-(4-bromopyridin-2-yl)-2-methylpropanamide is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a bromine atom at the 4-position of the pyridine ring, which influences its chemical reactivity and biological interactions. The presence of the bromine atom enhances its ability to engage in substitution reactions, making it a versatile compound in organic synthesis.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound's structure allows it to modulate various biochemical pathways, potentially leading to therapeutic effects.
Key Mechanisms Include:
- Enzyme Inhibition: Similar compounds have shown the ability to inhibit enzymes involved in disease pathways, which can lead to reduced disease progression.
- Receptor Modulation: The compound may alter receptor signaling, affecting cellular responses and contributing to its pharmacological effects.
Biological Activities
This compound has been studied for several biological activities:
- Antimicrobial Activity: Research indicates that pyridine derivatives can exhibit antimicrobial properties, which may extend to this compound.
- Anticancer Potential: The compound's ability to inhibit specific enzymes suggests potential applications in cancer therapy.
- Anti-inflammatory Effects: There is evidence that similar compounds can reduce inflammation, indicating a possible therapeutic role for this compound in inflammatory diseases.
Data Table: Summary of Biological Activities
Case Studies and Research Findings
-
Anticancer Research:
A study focusing on pyridine derivatives demonstrated that compounds with similar structures could effectively inhibit cancer cell proliferation by targeting specific kinases involved in tumor growth. This suggests that this compound may have similar anticancer properties due to its structural characteristics . -
Antimicrobial Studies:
Investigations into the antimicrobial properties of related compounds revealed significant activity against Gram-positive and Gram-negative bacteria. The mechanism often involved disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways. -
Inflammation Models:
In animal models, related pyridine derivatives have been shown to reduce cytokine levels associated with inflammation, indicating potential for therapeutic use in conditions like arthritis or other inflammatory diseases .
Q & A
Basic: What synthetic methodologies are recommended for preparing N-(4-bromopyridin-2-yl)-2-methylpropanamide?
Answer:
A robust approach involves coupling 4-bromopyridin-2-amine with 2-methylpropanoyl chloride using a carbodiimide or uronium-based coupling agent (e.g., HATU) in polar aprotic solvents like DMF or DCM. Activation with DIPEA enhances reactivity, as demonstrated in analogous amide syntheses . For example:
- Step 1: Dissolve 4-bromopyridin-2-amine in DMF under inert atmosphere.
- Step 2: Add HATU (1.1 eq) and DIPEA (3 eq) to the solution.
- Step 3: Introduce 2-methylpropanoyl chloride (1.05 eq) dropwise at 0°C.
- Step 4: Purify via column chromatography (silica gel, ethyl acetate/hexane).
Typical yields range from 50–75%, with purity confirmed by HPLC (≥98%) and NMR .
Advanced: How can X-ray crystallography resolve structural ambiguities in this compound?
Answer:
Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) can determine bond lengths, angles, and torsion angles critical for confirming the bromopyridine-amidine conformation. ORTEP-III visualizes thermal ellipsoids and intermolecular interactions (e.g., hydrogen bonding), which influence packing and stability . For example:
- Data Collection: Use Mo/Kα radiation (λ = 0.71073 Å) at 100 K.
- Refinement: Apply SHELXL-2018/3 with anisotropic displacement parameters.
- Validation: Check CIF files with PLATON to ensure no missed symmetry or disorder .
Basic: What analytical techniques are essential for characterizing this compound?
Answer:
- NMR Spectroscopy: H and C NMR confirm regiochemistry (e.g., pyridine C-Br coupling constants) and amide bond integrity. For example, the pyridine H-6 proton typically resonates at δ 8.2–8.5 ppm .
- Mass Spectrometry: High-resolution ESI-MS verifies molecular ion [M+H] (expected m/z ~271.03 for CHBrNO).
- HPLC: Reverse-phase C18 columns (ACN/water + 0.1% TFA) assess purity (>95%) .
Advanced: How does the bromine substituent influence electronic properties and reactivity?
Answer:
The electron-withdrawing bromine on the pyridine ring decreases electron density at the N-atom, enhancing hydrogen-bond acceptor capacity. Computational analysis (DFT at B3LYP/6-31G*) reveals:
- logP: ~2.1 (indicating moderate lipophilicity).
- Polar Surface Area (PSA): ~52 Å (suggesting moderate solubility).
Comparisons with chloro analogs (e.g., N-(4-chloropyridin-2-yl)-2-methylpropanamide) show bromine increases steric bulk, potentially affecting binding in biological assays .
Advanced: What strategies improve reaction yields in sterically hindered amide couplings?
Answer:
- Coupling Agents: HATU outperforms EDCI/HOBt in activating bulky acids, reducing racemization .
- Solvent Optimization: DMF enhances solubility of aromatic amines compared to THF.
- Temperature Control: Slow addition of acyl chloride at 0°C minimizes side reactions.
Post-synthetic purification via recrystallization (ethanol/water) further enhances yields .
Basic: What safety protocols are critical when handling this compound?
Answer:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles.
- Ventilation: Use fume hoods to avoid inhalation of brominated pyridine vapors.
- Waste Disposal: Neutralize acidic byproducts before aqueous disposal.
Refer to SDS guidelines for halogenated amides, emphasizing avoidance of skin contact and proper spill management .
Advanced: How can structure-activity relationships (SAR) guide derivative design?
Answer:
- Pyridine Modifications: Replacing Br with electron-donating groups (e.g., -NH) alters hydrogen-bonding potential, as seen in related N-(4-aminopyridin-2-yl) analogs .
- Amide Substituents: Bulkier groups (e.g., 2,2-dimethylpropanamide) increase metabolic stability but may reduce solubility .
Biological assays (e.g., enzyme inhibition) paired with molecular docking (AutoDock Vina) can prioritize derivatives for synthesis .
Basic: How is the compound’s stability assessed under varying pH conditions?
Answer:
- Hydrolytic Stability: Incubate in buffers (pH 1–13) at 37°C for 24h. Monitor degradation via HPLC.
- Thermal Stability: TGA/DSC analysis (heating rate 10°C/min) identifies decomposition points (>200°C typical for amides) .
Advanced: What computational tools predict intermolecular interactions in co-crystals?
Answer:
Mercury (CCDC) analyzes packing motifs, while Hirshfeld surfaces quantify interaction types (e.g., Br···H contacts). Pair with PowderWizard for simulated XRD patterns to guide co-crystallization with carboxylic acid co-formers .
Basic: What spectroscopic red flags indicate synthetic impurities?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
